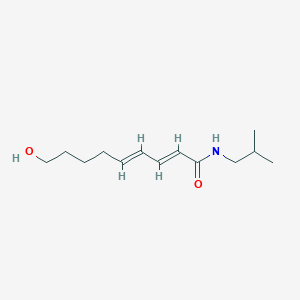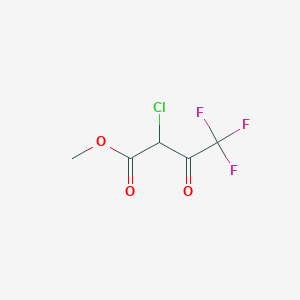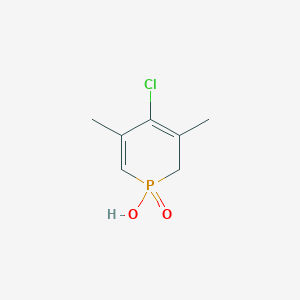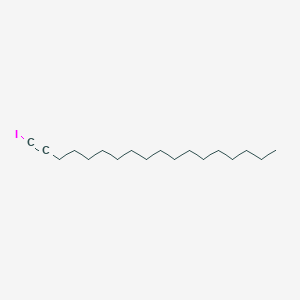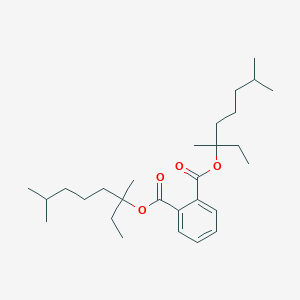
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate is an organic compound that belongs to the class of phthalate esters. It is a diester of benzene-1,2-dicarboxylic acid (phthalic acid) with 3,7-dimethyloctan-3-ol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 3,7-dimethyloctan-3-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
化学反応の分析
Types of Reactions
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzene-1,2-dicarboxylic acid and 3,7-dimethyloctanoic acid.
Reduction: Formation of benzene-1,2-dimethanol and 3,7-dimethyloctanol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with lipid membranes.
Industry: Employed in the production of flexible PVC products, coatings, and adhesives.
作用機序
The mechanism by which bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate exerts its effects is primarily through its interaction with lipid membranes. The compound can insert itself into lipid bilayers, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
類似化合物との比較
Similar Compounds
Dimethyl benzene-1,2-dicarboxylate: Another phthalate ester with similar chemical properties but different alkyl groups.
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate: A similar compound with different alkyl substituents.
Uniqueness
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high flexibility and stability, such as in plasticizers and drug delivery systems.
特性
| 111983-14-3 | |
分子式 |
C28H46O4 |
分子量 |
446.7 g/mol |
IUPAC名 |
bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H46O4/c1-9-27(7,19-13-15-21(3)4)31-25(29)23-17-11-12-18-24(23)26(30)32-28(8,10-2)20-14-16-22(5)6/h11-12,17-18,21-22H,9-10,13-16,19-20H2,1-8H3 |
InChIキー |
RKBCEWOHHRJAPS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CCCC(C)C)OC(=O)C1=CC=CC=C1C(=O)OC(C)(CC)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


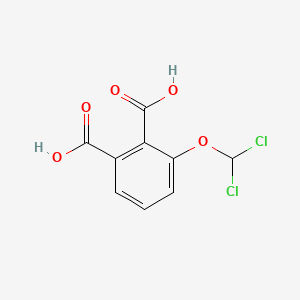
![2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide](/img/no-structure.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
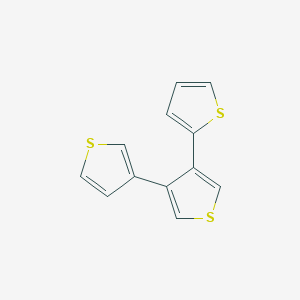
![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)



